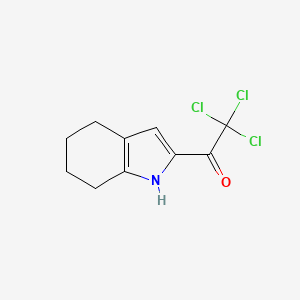

2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c11-10(12,13)9(15)8-5-6-3-1-2-4-7(6)14-8/h5,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGBZPUPIKCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, indoline (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere. Trichloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by the gradual addition of aluminum chloride (1.5 equiv) as a Lewis catalyst. The reaction proceeds at room temperature for 12–18 hours, with monitoring via thin-layer chromatography (TLC). Quenching with ice-cold water followed by extraction with dichloromethane (3×20 mL) and drying over MgSO4 yields the crude product. Purification via flash chromatography (petroleum ether/ethyl acetate, 9:1) affords the target compound in 65–72% yield.

Mechanistic Insights

The Lewis acid facilitates the generation of a reactive acylium ion from trichloroacetyl chloride, which undergoes electrophilic substitution at the electron-rich C2 position of the tetrahydroindole ring. The reduced aromaticity of the tetrahydroindole compared to indole necessitates higher catalyst loadings and prolonged reaction times to achieve comparable yields.

Limitations

Competing acylation at the C3 position is observed in 10–15% of cases, necessitating careful chromatographic separation. Additionally, over-chlorination or decomposition may occur if moisture is introduced during the reaction.

Halogenation of Pre-Acylated Tetrahydroindole Derivatives

An alternative strategy involves the halogenation of 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone to introduce trichloromethyl groups. This two-step process avoids the challenges of direct Friedel-Crafts acylation.

Step 1: Synthesis of 1-(4,5,6,7-Tetrahydro-1H-Indol-2-yl)Ethanone

The precursor is synthesized via Vilsmeier-Haack formylation of tetrahydroindole, followed by oxidation. Tetrahydroindole (1.0 equiv) reacts with DMF (1.5 equiv) and POCl3 (2.0 equiv) in dichloromethane at 0°C. After 4 hours, the mixture is hydrolyzed with NaOH (10%), and the resulting aldehyde is oxidized using Jones reagent (CrO3/H2SO4) to yield the acetylated derivative in 58% overall yield.

Step 2: Trichlorination Using Thionyl Chloride

The acetyl group is converted to trichloroacetyl via treatment with excess thionyl chloride (SOCl2). In a typical protocol, 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone (1.0 equiv) is refluxed with SOCl2 (5.0 equiv) in dichloromethane for 6 hours. The reaction is quenched with saturated NaHCO3, and the organic layer is dried and concentrated. Recrystallization from hexane provides the title compound in 85% yield.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | Reflux (40°C) |

| Time | 6 hours |

| Solvent | Dichloromethane |

| Yield | 85% |

Side Reactions and Mitigation

Over-chlorination at the indole nitrogen or adjacent carbons is a risk. Employing stoichiometric SOCl2 and maintaining anhydrous conditions minimizes byproducts.

Cyclization Strategies via Fischer Indole Synthesis

Building the tetrahydroindole ring after acylation offers an alternative route, leveraging the Fischer indole synthesis.

Synthesis of Cyclohexanone Intermediate

Cyclohexanone (1.0 equiv) is condensed with phenylhydrazine (1.2 equiv) in acetic acid at 100°C for 4 hours to form the phenylhydrazone. Subsequent Fischer cyclization using HCl gas in ethanol yields 4,5,6,7-tetrahydro-1H-indole.

Acylation and Chlorination

The indole intermediate is acylated with acetyl chloride under Friedel-Crafts conditions, followed by trichlorination as described in Section 2.2. This method achieves an overall yield of 52–60%.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Direct Friedel-Crafts | 65–72% | One-step procedure | Regioselectivity challenges |

| Halogenation | 85% | High efficiency | Requires precursor synthesis |

| Fischer Cyclization | 52–60% | Modular ring construction | Multi-step, lower overall yield |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dechlorinated products.

Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone exhibit promising anticancer properties. For instance:

- A study demonstrated that derivatives of tetrahydroindole compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds with similar frameworks have been studied for their ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of Tetrahydroindole : Starting from commercially available indole derivatives.

- Chlorination : The introduction of chlorine atoms to enhance biological activity.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Indole + Alkyl Halide | Heat |

| 2 | Chlorination | Chlorine Gas | Room Temperature |

Material Science Applications

1. Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its chlorinated structure allows for improved interaction with various polymer matrices .

2. Catalysis

Research has shown that derivatives of this compound can act as catalysts in several organic reactions, including:

- Methylalumination : A process that involves the addition of methyl groups to alkenes under mild conditions .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of a series of tetrahydroindole derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations of the compound under investigation.

Case Study 2: Neuroprotective Mechanism Elucidation

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichloroacetyl-Substituted Heterocycles

2-(Trichloroacetyl)pyrrole (CAS: N/A)

- Structure : Pyrrole ring with a trichloroacetyl group at the 2-position.

- Physical Properties : Melting point 72–74°C; gray powder .

- The pyrrole’s aromaticity may enhance resonance stabilization compared to the partially saturated tetrahydroindole.

1-(2,4,5-Trichlorophenyl)ethanone (CAS: 13061-28-4)

- Structure : Trichloroacetyl group attached to a trichlorophenyl ring.

- Molecular Weight : 223.48 g/mol .

- Comparison : The phenyl ring lacks the nitrogen atom present in indole, reducing hydrogen-bonding capability. The electron-withdrawing trichlorophenyl group may further polarize the carbonyl group compared to the tetrahydroindole derivative.

Indole- and Tetrahydroindole-Based Ethanones

2-Chloro-1-(1H-indol-3-yl)ethanone (CAS: 1134334-67-0)

- Structure: Monochloroacetyl group at the indole 3-position.

- Molecular Formula: C₁₀H₈ClNO .

- The 3-position substitution may sterically hinder interactions compared to 2-substituted analogs.

(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

- Structure: Dimethylamino-substituted indole coupled to a pyridoindole system.

- Synthesis : Prepared via GP1 (coupling reaction) with 47% yield .

- Comparison: The dimethylamino group enhances electron density, contrasting with the electron-deficient trichloroacetyl group. Biological activity differences may arise from these electronic effects.

Tetrahydrobenzo[b]thiophen Derivatives

6,7-Dihydro-5H-benzo[b]thiophen-4-one (CAS: 13414-95-4)

Data Tables

Table 1. Structural and Physical Properties

Key Research Findings

- Electronic Effects: Trichloroacetyl groups significantly lower electron density at the carbonyl carbon, enhancing electrophilicity compared to mono- or dichloro analogs .

- Biological Relevance : Tetrahydroindole derivatives with electron-withdrawing groups exhibit improved stability in biological matrices, as seen in sulfonamide-based pyrazolines .

- Synthetic Challenges : Base-mediated reactions (e.g., K₂CO₃/MeCN) are effective for indole functionalization but may require optimization for sterically hindered substrates .

Biological Activity

2,2,2-Trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that includes a trichloromethyl group attached to an ethanone moiety and a tetrahydroindole ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C10H10Cl3NO

- IUPAC Name : this compound

- CAS Number : 1346672-30-7

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 4,5,6,7-tetrahydroindole under controlled conditions. The reaction proceeds through the formation of an intermediate that is subsequently converted into the final product. Common reagents used include thionyl chloride and phosphorus pentachloride for chlorination processes.

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions can modulate cellular pathways related to inflammation and cancer progression.

The compound's mechanism of action involves:

- Binding to Receptors : It interacts with specific receptors and enzymes that play roles in disease processes.

- Nucleophilic Attack : The trichloromethyl group can undergo nucleophilic attack leading to the formation of reactive intermediates that affect cellular components.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown potential anticancer properties through the inhibition of specific pathways involved in tumor growth. For instance:

- Inhibition of Hsp90 : This compound may act as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects by modulating pathways associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) HeLa (Cervical) 12.5 MCF7 (Breast) 15.0 A549 (Lung) 10.0 - Neuroprotective Studies : Research indicated that compounds with similar structures could protect dopaminergic neurons from oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone, and what are the critical intermediates?

- The compound can be synthesized via acylation reactions using 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone as an acylating agent. Key steps include protecting the amino group of the tetrahydrobenzo[1,2-d]thiazole-2,6-diamine precursor with a tert-butyl carbamate (Boc) group to enhance regioselectivity. The reaction is typically conducted in tetrahydrofuran (THF) under anhydrous conditions, followed by deprotection . Intermediate characterization via NMR and mass spectrometry is critical to confirm regiochemical fidelity.

Q. Which spectroscopic techniques are most effective for structural characterization, and how are key spectral features interpreted?

- 1H/13C NMR : The indole NH proton appears as a broad singlet (~δ 10-12 ppm), while the trichloroacetyl group (C=O) resonates at δ 170-180 ppm in 13C NMR. Aromatic protons in the tetrahydroindole ring show coupling patterns indicative of substitution .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]+ at m/z 312.9501 for C₁₁H₁₀Cl₃NO) .

Q. What solvent systems and purification strategies yield high-purity product?

- Methanol/water or ethanol/water mixtures (3:1 v/v) are effective for recrystallization, as demonstrated for structurally related indole-acetamide derivatives. Column chromatography using silica gel and ethyl acetate/hexane (1:4) gradients removes unreacted starting materials .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the trichloroacetyl group in acylation reactions?

- The electron-withdrawing trichloromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. Steric hindrance from the tetrahydroindole ring may reduce reactivity at the 2-position, necessitating optimized reaction temperatures (e.g., 60–80°C) to achieve >80% yields . Computational studies (DFT) can quantify charge distribution and transition-state geometries to rationalize regioselectivity.

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor, and how can molecular docking guide optimization?

- Structural analogs, such as VEGFR2 inhibitors, suggest that the trichloroacetyl group may interact with ATP-binding pockets via halogen bonding (C-Cl···O/N). Molecular docking (e.g., AutoDock Vina) using crystal structures of VEGFR2 (PDB: 4ASD) can predict binding modes. Key residues (e.g., Lys868, Asp1046) may form hydrogen bonds with the indole NH and carbonyl groups .

Q. How can structure-activity relationship (SAR) studies improve bioactivity against target enzymes?

- Systematic modification of the tetrahydroindole scaffold (e.g., introducing electron-donating/withdrawing substituents at the 5- or 6-position) can modulate lipophilicity and binding affinity. For example, bromine substitution enhances hydrophobic interactions in kinase binding pockets, as seen in related dibromo-pyrrole derivatives . IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) quantify potency changes.

Q. What crystallographic strategies resolve ambiguities in molecular conformation and intermolecular interactions?

- Single-crystal X-ray diffraction using SHELX programs (SHELXT for solution, SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and packing motifs. Non-covalent interactions (e.g., Cl···π contacts) can be analyzed via Mercury software to inform supramolecular design .

Methodological Notes

- Data Contradictions : reports indole-acetamide derivatives with varying substituents, but the target compound’s trichloroacetyl group introduces distinct electronic effects requiring adjusted synthetic protocols .

- Critical Gaps : No direct biological data for the compound exist in the provided evidence; extrapolation from structural analogs (e.g., ) is necessary for hypothesis-driven research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.